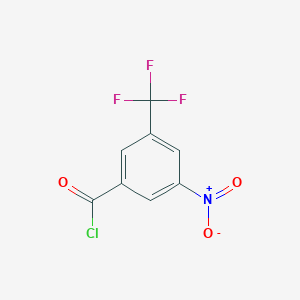
3-Nitro-5-(trifluoromethyl)benzoyl chloride
Cat. No. B1358724
Key on ui cas rn:
782-79-6
M. Wt: 253.56 g/mol
InChI Key: DQFYRJZINHXBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492371B2
Procedure details


A solution of 3-nitro-5-(trifluoromethyl)benzoic acid (2.00 g, 8.51 mmol) in thionyl chloride (12.4 ml, 170 mmol) was heated at 90° C. for 2 hours. The solution was cooled to room temperature, concentrated, and azeotroped with toluene to provide 3-nitro-5-(trifluoromethyl)benzoyl chloride as a liquid.


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7](O)=[O:8])([O-:3])=[O:2].S(Cl)([Cl:19])=O>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7]([Cl:19])=[O:8])([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
12.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
azeotroped with toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
